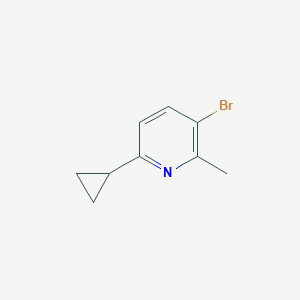

3-Bromo-6-cyclopropyl-2-methylpyridine

Description

3-Bromo-6-cyclopropyl-2-methylpyridine is a heterocyclic organic compound that features a bromine atom, a cyclopropyl group, and a methyl group attached to a pyridine ring

Properties

IUPAC Name |

3-bromo-6-cyclopropyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-8(10)4-5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTCJLIAFDPIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyclopropyl-2-methylpyridine typically involves the bromination of 6-cyclopropyl-2-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyclopropyl-2-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-cyclopropyl-2-methylpyridine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-Bromo-6-cyclopropyl-2-methylpyridine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a novel antibacterial agent. The mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of critical cellular processes necessary for bacterial survival.

Anticancer Properties

The compound has been investigated for its anticancer effects, showing promise in inhibiting specific enzymes and receptors involved in cancer pathways. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, potentially interfering with cell cycle progression and inducing apoptosis in malignant cells.

Neurological Applications

Emerging research suggests that this compound may interact with neurotransmitter systems, offering potential therapeutic benefits in neurodegenerative diseases. However, further studies are required to elucidate its effects on neuronal signaling pathways.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its unique reactivity. It can be utilized as a building block for synthesizing various pharmaceutical compounds, allowing chemists to modify its structure to enhance biological activity or create derivatives with desired properties.

Synthesis of Derivatives

The compound can undergo substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols. This versatility facilitates the creation of a wide range of derivatives that may possess enhanced pharmacological properties.

Case Studies and Research Findings

-

Antimicrobial Studies

A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains. The study focused on the structure-activity relationship (SAR) to optimize efficacy.Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Enterococcus faecalis 13.40 -

Cancer Research

In vitro studies indicated that the compound could inhibit the proliferation of specific cancer cell lines. Mechanistic studies suggested interference with cell cycle progression, leading to apoptosis in malignant cells. -

Synthetic Methodologies

A synthesis route involving the bromination of 3-methylpyridine followed by cyclopropylation was developed, showcasing an efficient method for producing this compound at scale. This approach highlights its utility in both industrial applications and academic research settings.

Structural Overview

The structural features of this compound contribute significantly to its reactivity and biological properties:

| Compound Name | Structural Features |

|---|---|

| This compound | Contains a cyclopropyl group and a bromine atom |

| 5-Bromo-2-methylpyridine | Lacks the cyclopropyl group |

| N-Cyclopropyl-3-methylpyridine-2-carboxamide | Similar but without the bromine atom |

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyclopropyl-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in certain reactions.

6-Cyclopropyl-2-methylpyridine: Lacks the bromine atom, limiting its utility in substitution and coupling reactions.

2-Bromo-6-methylpyridine: Similar structure but without the cyclopropyl group, affecting its reactivity and applications.

Uniqueness

3-Bromo-6-cyclopropyl-2-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Biological Activity

3-Bromo-6-cyclopropyl-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BrN

- Molecular Weight : 227.1 g/mol

This compound features a bromine atom at the 3-position and a cyclopropyl group at the 6-position of the pyridine ring, which contributes to its unique biological properties.

Research indicates that this compound acts primarily through the inhibition of the PRC2 (Polycomb Repressive Complex 2) methyltransferase activity. PRC2 is involved in histone methylation processes that regulate gene expression. Inhibition by this compound can lead to:

- Reversal of H3K27 Methylation : This process reactivates the expression of target genes that may be silenced in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) .

- Inhibition of Tumor Growth : By modulating gene expression, this compound shows promise in inhibiting tumor proliferation .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. Studies have shown that it exhibits selective cytotoxicity against cancer cell lines, particularly those overexpressing PRC2 components such as EZH2, SUZ12, and EED. The following table summarizes findings from various studies:

| Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Diffuse Large B-cell Lymphoma | OCI-LY10 | 5.7 | PRC2 inhibition |

| Follicular Lymphoma | SU-DHL-4 | 4.2 | Histone demethylation |

| Prostate Cancer | LNCaP | 8.5 | Gene reactivation |

These results suggest a promising avenue for further development as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 30 µg/mL depending on the strain tested .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on DLBCL : A study investigated the effects of this compound on DLBCL cell lines, demonstrating significant reductions in cell viability and alterations in apoptosis pathways.

- Combination Therapy : Research has explored its use in combination with other therapeutic agents targeting different pathways in cancer treatment, suggesting enhanced efficacy when used synergistically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.